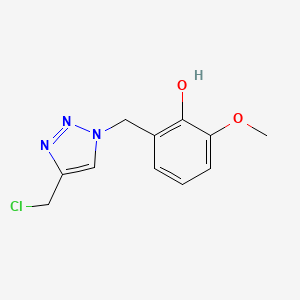

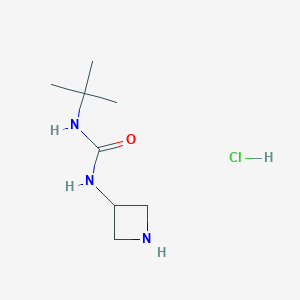

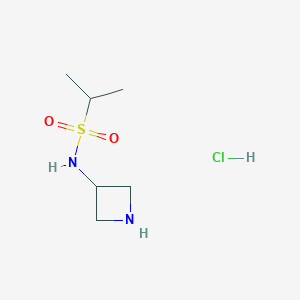

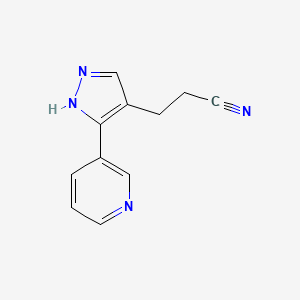

1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide

Overview

Description

“1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide” is a compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, which consist of a 5-membered ring with three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the action of ethyl diazoacetate on phenylpropargyl in triethylamine and in the presence of zinc triflate as a catalyst leads to the corresponding pyrazole .

Scientific Research Applications

Fluorescence Properties

Pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide, have been found to exhibit excellent fluorescence properties . They can change their fluorescence from orange-red to cyan in different solvents when an electron withdrawing group is attached . This property makes them useful in the development of photoluminescent and photorefractive materials .

Medical Applications

Pyrazole derivatives have been used in various medical applications. They have been found to have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory treatments. They have also been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic treatments.

Textile Industry

In the textile industry, pyrazole compounds have been used as fluorescent whitening agents . Their excellent fluorescence properties make them suitable for this application.

High-Tech Applications

In recent years, the applications of pyrazole derivatives in high-tech fields have been developed by leaps and bounds . They have been used as laser dyes and fluorescent probes .

Synthesis Methods

There have been numerous methods developed for the synthesis of pyrazole derivatives . These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Molecular Docking Studies

Pyrazole derivatives have been used in molecular docking studies . These studies are crucial in drug discovery and development processes.

Core Moiety in Leading Drugs

The pyrazole ring, which is a part of 1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide, occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant .

Agricultural Applications

Pyrazole derivatives also hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture . They have been found to exhibit herbicidal properties .

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been extensively studied for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mode of Action

A related compound, a pyrazole-4-carboxamide derivative, was found to exhibit high affinity with succinate dehydrogenase (sdh) protein through hydrogen-bond and π – π stacking interactions . This interaction could potentially explain its biological activities.

Biochemical Pathways

It’s known that pyrazole derivatives can block the energy synthesis of pathogens by targeting succinate dehydrogenase (sdh) to inhibit mitochondrial electron transfer between succinate and ubiquinone .

Result of Action

Related pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound may also have significant biological effects .

properties

IUPAC Name |

1-ethyl-3-phenylpyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-16-8-10(12(13)14)11(15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPCKVXQJDUNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.